Bexin-1 was identified through research focusing on the molecular interactions involved in neurotransmitter release and cellular signaling pathways. It is derived from various biological sources, including human tissues where it participates in intracellular signaling cascades.
Bexin-1 is classified as a protein involved in cellular signaling. It is categorized under proteins that interact with calcium ions and play roles in exocytosis and neurotransmitter release, making it crucial for both neuronal communication and platelet activation.
The synthesis of Bexin-1 typically involves recombinant DNA technology, where the gene encoding Bexin-1 is cloned into an expression vector. This vector is then introduced into host cells (commonly bacteria or yeast) to produce the protein. The purification process often includes techniques such as affinity chromatography, which isolates the protein based on its specific binding properties.
The molecular structure of Bexin-1 has not been fully elucidated, but it is known to contain specific domains that facilitate its interaction with calcium ions and other proteins involved in exocytosis. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine the three-dimensional conformation of the protein.
While detailed structural data specific to Bexin-1 may be limited, related proteins exhibit characteristic motifs that suggest functional regions important for binding interactions. Further studies are necessary to provide comprehensive structural insights.
Bexin-1 participates in several biochemical reactions, primarily involving calcium ion binding and subsequent interactions with target proteins like Munc13-4. These interactions are crucial for facilitating vesicle fusion during neurotransmitter release.
The binding of calcium ions to Bexin-1 induces conformational changes that enhance its ability to interact with Munc13-4. This mechanism is vital for efficient synaptic transmission and platelet activation.
Bexin-1 operates through a calcium-dependent mechanism where it binds to calcium ions, leading to conformational changes that enable its interaction with other proteins involved in exocytosis. This process is essential for neurotransmitter release at synapses and plays a role in platelet secretion during hemostasis.
Research indicates that Bexin-1 enhances the binding of Munc13-4 to liposomes in a calcium-dependent manner, suggesting its pivotal role in mediating these interactions during cellular signaling events.
Bexin-1 is a soluble protein under physiological conditions, with stability influenced by pH and ionic strength. Its solubility allows it to function effectively within the cytoplasm of cells.
The chemical properties of Bexin-1 include its ability to bind calcium ions, which is critical for its function. The protein's stability can be affected by temperature fluctuations and denaturing agents, necessitating careful handling during experimental procedures.
Experimental data have shown that Bexin-1 exhibits specific binding affinities for calcium ions, which are essential for its functional role in cellular processes.
Bexin-1 has significant implications in scientific research, particularly in studies related to:
The discovery of Bexin-1 originated from an innovative high-throughput screening (HTS) campaign targeting inhibitors of Ca²⁺-dependent secretory pathways. Researchers developed a fluorescence-based assay using RBL-2H3 mast cells stably expressing atrial natriuretic factor–enhanced GFP (ANF-EGFP) as a secretory granule cargo marker. This system enabled quantitative measurement of Ca²⁺-triggered exocytosis upon ionomycin stimulation, bypassing upstream signaling events to focus specifically on the final steps of vesicle fusion [2]. The robust assay (Z' = 0.51) screened approximately 25,000 compounds from a diverse chemical library at 4 μM concentration, identifying 129 primary hits that inhibited ANF-EGFP secretion by >50% [2].
Cluster analysis of the inhibitory compounds revealed six structural classes, with 2-aminobenzothiazoles representing the most prominent inhibitory chemotype (38 compounds). This class, later designated as "bexins" (benzothiazole exocytosis inhibitors), demonstrated significant selectivity for mast cell exocytosis over neuroendocrine secretion pathways. Primary validation included orthogonal assessment using endogenous β-hexosaminidase release, confirming that bexins specifically targeted the exocytotic machinery rather than cargo-specific release mechanisms [2]. The screening strategy successfully identified compounds acting at the convergence point of calcium signaling and vesicle fusion, establishing a chemical starting point for secretory pathway modulation.
Table 1: High-Throughput Screening Results for Exocytosis Inhibitors
Compound Class | Number of Hits | Inhibition at 4 μM (%) | Cellular Specificity |
---|---|---|---|
2-Aminobenzothiazoles (Class A) | 38 | 72.5 ± 8.3 | Mast cell selective |
Class B | 17 | 65.2 ± 7.1 | Broad |
Class C | 24 | 68.7 ± 6.9 | Broad |
Class D | 14 | 61.8 ± 5.7 | Neuroendocrine selective |
Class E | 21 | 63.4 ± 6.3 | Broad |
Class F (Diverse) | 15 | 58.9 ± 7.4 | Variable |
Following initial screening, comprehensive structure-activity relationship (SAR) studies were conducted on the 2-aminobenzothiazole scaffold to optimize exocytosis inhibition. The lead compound Bexin-1 (N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide) emerged from systematic modifications addressing three key regions: the benzothiazole core, linker region, and pyrazole substituents [2] [6].
Critical SAR findings revealed that:
Notably, subtle stereoelectronic properties dictated specificity – Bexin-1 (IC₅₀ ≈ 3 μM) demonstrated dramatically higher potency than structurally similar bexin-5 (IC₅₀ > 60 μM) due to distinct three-dimensional conformations. Computational modeling revealed that Bexin-1's benzothiazole and pyrazole rings adopt a coplanar orientation that facilitates optimal binding cavity occupation within the Munc13-4 C2 domain, while inactive analogs like bexin-5 exhibit chair-like distortions preventing productive interactions [2].
Table 2: Structure-Activity Relationships of Key Bexin Analogs
Compound | R¹ (Benzothiazole) | Linker | R² (Pyrazole) | IC₅₀ (μM) | Relative Potency |
---|---|---|---|---|---|
Bexin-1 | 7-Cl, 4-CH₃ | -N(CH₃)₂(CH₂)₃- | 1-Ethyl, 5-methyl | 3.0 ± 0.4 | 1.0 (Reference) |
Bexin-2 | 7-Cl, 4-H | -N(CH₃)₂(CH₂)₃- | 1-Ethyl, 5-methyl | 8.2 ± 1.1 | 0.37 |
Bexin-3 | 7-H, 4-CH₃ | -N(CH₃)₂(CH₂)₃- | 1-Ethyl, 5-methyl | 12.5 ± 2.0 | 0.24 |
Bexin-4 | 7-Cl, 4-CH₃ | -NH(CH₂)₃- | 1-Ethyl, 5-methyl | 25.6 ± 3.7 | 0.12 |
Bexin-5 | 7-Cl, 4-CH₃ | -N(CH₃)₂(CH₂)₃- | 1-Methyl, 5-methyl | >60 | <0.05 |
Bexin-6 | 7-Cl, 4-CH₃ | -N(CH₃)₂(CH₂)₂- | 1-Ethyl, 5-methyl | 42.3 ± 5.2 | 0.07 |
Bexin-1 was established as the lead compound through rigorous validation of its mechanism and specificity. The compound demonstrated selective inhibition of mast cell exocytosis (IC₅₀ ≈ 3 μM) with significantly reduced activity in PC12 neuroendocrine cells even at 80 μM, indicating cell-type specific targeting [2]. Mechanistic studies revealed that Bexin-1 specifically disrupts Munc13-4, a calcium-sensitive priming factor essential for secretory granule fusion. Bexin-1 inhibits Munc13-4 membrane interactions by targeting the C2 domain-membrane interface, effectively blocking its translocation to phosphatidylserine-rich membrane regions during calcium elevation [2] [6].
This mechanism was validated through:
Bexin-1's molecular specificity was evidenced by its lack of effect on Slp3 recruitment to granules, indicating selective disruption of kinesin-1 motor function rather than general cargo adaptor mechanisms [4]. Molecular dynamics simulations of related Munc13 C1 domains demonstrated how ligands can control protein mobility and membrane positioning, providing a structural rationale for Bexin-1's mechanism [8]. The convergence of cellular, biochemical, and biophysical evidence established Bexin-1 as a mechanistically unique inhibitor of late-stage exocytosis with defined molecular targeting.
Table 3: Profile of Bexin-1 as Lead Compound
Property | Characteristics | Experimental Evidence |
---|---|---|
Molecular Target | Munc13-4 C2 domain | Inhibition of Munc13-4-membrane interactions; No effect on Munc13-1/2 |
Mechanism | Disrupts membrane association of priming factor | Liposome fusion assays; Granule fractionation studies |
Specificity | Mast cell > neuroendocrine exocytosis | 8-fold reduced potency in PC12 vs RBL-2H3 cells |
Cellular Phenotype | Perinuclear granule accumulation | Live-cell imaging; Phenocopies Kif5b knockdown |
Structural Formula | C₂₀H₂₆ClN₅OS | CAS: 1323399-29-6; MW: 419.97 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7